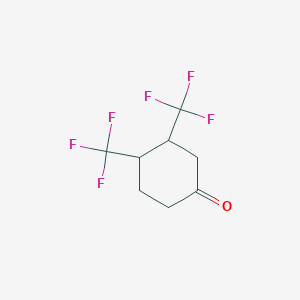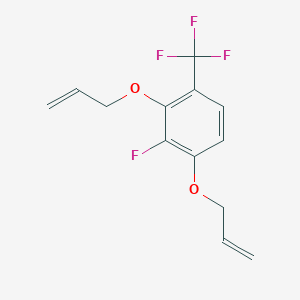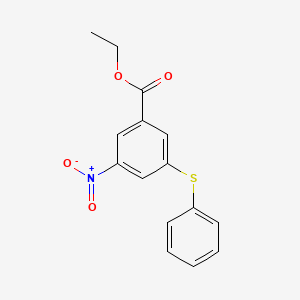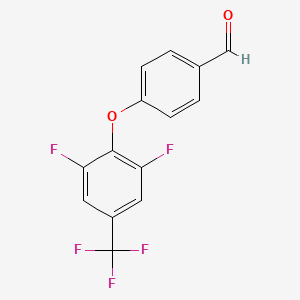
3,4-Bis(trifluoromethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(trifluoromethyl)cyclohexanone, also known as BTFCH, is a cyclic ketone with two trifluoromethyl groups attached to the cyclohexanone ring. It is a colorless liquid with a sweet, fruity odor and a boiling point of 57.6 °C. BTFCH has a wide range of applications in organic synthesis and is used as a building block in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
3,4-Bis(trifluoromethyl)cyclohexanone has been used in various scientific research applications, including synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials. It has been used in the synthesis of various compounds, such as polymers and other organic molecules. It has also been used in the development of catalysts for various reactions.
Mecanismo De Acción
3,4-Bis(trifluoromethyl)cyclohexanone is an electrophilic reagent, meaning it is capable of forming covalent bonds with other molecules. This is due to its trifluoromethyl groups, which are electron-withdrawing and increase the electrophilicity of the molecule. When this compound reacts with other molecules, the trifluoromethyl groups are able to form covalent bonds with the electron-rich atoms of the other molecule.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Bis(trifluoromethyl)cyclohexanone is a useful reagent for laboratory experiments due to its low cost and high reactivity. It is also relatively easy to handle and store, and is not known to be toxic. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Direcciones Futuras
3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of potential applications in organic synthesis and the development of new materials. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of catalysts for various reactions. It could also be used in the synthesis of polymers and other organic molecules. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound.
Métodos De Síntesis
3,4-Bis(trifluoromethyl)cyclohexanone can be synthesized from the reaction of trifluoromethyl iodide and cyclohexanone in the presence of potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The reaction produces a mixture of the desired product and other by-products, which can be separated by distillation.
Propiedades
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILGPMZHKONJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)


